Ethenamine, N-methylene-

Catalog No.
S14514458
CAS No.
38239-27-9
M.F
C3H5N
M. Wt
55.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethenamine, N-methylene-

CAS Number

38239-27-9

Product Name

Ethenamine, N-methylene-

IUPAC Name

N-ethenylmethanimine

Molecular Formula

C3H5N

Molecular Weight

55.08 g/mol

InChI

InChI=1S/C3H5N/c1-3-4-2/h3H,1-2H2

InChI Key

TUVFMMNANXKTRP-UHFFFAOYSA-N

Canonical SMILES

C=CN=C

Description

Ethenamine, N-methylene- is a dipolar compound.

Ethenamine, N-methylene- is a chemical compound with the molecular formula C3H5N\text{C}_3\text{H}_5\text{N} and a molecular weight of approximately 55.08 g/mol. It is classified as an amine and features a double bond between the carbon and nitrogen atoms, which contributes to its unique reactivity and properties. The compound is also known by several synonyms, including N-ethenylmethanimine and has a CAS Registry Number of 38239-27-9 . Its structure consists of a methylene group (-CH2-) attached to an ethenamine moiety, making it a dipolar compound with zwitterionic characteristics .

Typical of amines and alkenes. Key reactions include:

  • Nucleophilic Addition: The nucleophilic nitrogen can attack electrophiles, leading to the formation of more complex molecules.
  • Alkylation: Ethenamine can undergo alkylation reactions where it reacts with alkyl halides to form substituted amines.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other nitrogen-containing compounds.

These reactions highlight the compound's versatility in organic synthesis, particularly in the formation of nitrogen-rich compounds .

Ethenamine, N-methylene- can be synthesized through several methods:

  • Dehydration of Amino Alcohols: Reacting amino alcohols under acidic conditions can yield Ethenamine through the elimination of water.
  • Condensation Reactions: The reaction between formaldehyde and ammonia derivatives can produce Ethenamine via condensation processes.
  • From Methylated Amines: Methylation of primary amines followed by dehydrogenation can also lead to the formation of this compound.

These methods demonstrate the compound's accessibility for synthetic chemists looking to incorporate it into more complex molecular frameworks .

Ethenamine, N-methylene- finds applications in various fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its reactivity makes it useful in developing polymers and resins.
  • Research: Employed in studies related to nitrogen chemistry and reaction mechanisms due to its unique structural properties .

Ethenamine, N-methylene- shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
EthanolamineC2H7NOA simple primary amine used in surfactants and pharmaceuticals.
PropanamineC3H9NA primary amine that serves as a building block for various chemicals.
DimethylamineC2H7NA tertiary amine used in the production of pesticides and pharmaceuticals.

Uniqueness

Ethenamine, N-methylene- is unique due to its specific structure that combines both an ethenyl group and an amine functionality, allowing for distinct reactivity patterns not found in simpler amines or alkenes. This structural feature enhances its potential utility in organic synthesis compared to the aforementioned compounds .

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

55.042199164 g/mol

Monoisotopic Mass

55.042199164 g/mol

Heavy Atom Count

4

Dates

Modify: 2024-08-10

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